H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA

Description

The compound H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA is a synthetic peptide. This peptide is a modified version of histone H3, specifically dimethylated at the lysine residue at position 9 (Lys(Me2)9) and biotinylated at the lysine residue at position 27 (Lys(biotinyl)27). Histones are proteins that play a crucial role in the structural organization of chromatin in eukaryotic cells. The modifications on this peptide are significant for studying epigenetic regulation and chromatin dynamics .

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H208N42O33S.C2HF3O2/c1-59(2)52-77(105(182)137-61(4)94(171)135-53-85(166)134-56-88(169)141-76(112(189)190)32-17-22-46-129-84(165)38-13-12-37-81-92-79(58-192-81)152-116(191)156-92)150-102(179)74(39-41-82(121)163)146-97(174)68(29-15-20-44-118)144-100(177)72(34-25-48-131-114(125)126)148-107(184)80-36-27-51-158(80)111(188)63(6)139-96(173)67(28-14-19-43-117)140-87(168)55-133-86(167)54-136-108(185)89(64(7)160)153-106(183)78(57-159)151-101(178)69(31-18-23-50-157(10)11)145-99(176)71(33-24-47-130-113(123)124)143-95(172)62(5)138-109(186)90(65(8)161)154-104(181)75(40-42-83(122)164)147-98(175)70(30-16-21-45-119)149-110(187)91(66(9)162)155-103(180)73(142-93(170)60(3)120)35-26-49-132-115(127)128;3-2(4,5)1(6)7/h59-81,89-92,159-162H,12-58,117-120H2,1-11H3,(H2,121,163)(H2,122,164)(H,129,165)(H,133,167)(H,134,166)(H,135,171)(H,136,185)(H,137,182)(H,138,186)(H,139,173)(H,140,168)(H,141,169)(H,142,170)(H,143,172)(H,144,177)(H,145,176)(H,146,174)(H,147,175)(H,148,184)(H,149,187)(H,150,179)(H,151,178)(H,153,183)(H,154,181)(H,155,180)(H,189,190)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)(H2,152,156,191);(H,6,7)/t60-,61-,62-,63-,64+,65+,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDJDVRTVOSLU-LYVKTIEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H209F3N42O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2865.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a polystyrene-based resin functionalized with a Rink amide linker (loading capacity: 0.3–0.7 mmol/g) to ensure C-terminal amidation upon cleavage. For peptides requiring a free C-terminal acid, Wang or 2-chlorotrityl chloride resins are preferred. The first amino acid (Fmoc-Gly-OH) is loaded via esterification under inert conditions, achieving >95% coupling efficiency.

Fmoc Deprotection and Coupling Cycles

Deprotection of the Fmoc group is performed using 20% piperidine in DMF (2 × 5 min), followed by thorough DMF washing. Coupling reactions employ HBTU/HOBt or DIC/Oxyma as activators (4:4:1 molar ratio of amino acid/activator/base). Arginine and other sterically hindered residues require extended coupling times (2–4 h) and double couplings to mitigate deletion sequences.

Sequence-Specific Optimization Strategies

Aggregation Mitigation

The peptide’s high arginine content (5 residues) predisposes it to aggregation. This is addressed by:

Side-Chain Deprotection and Cleavage

Global deprotection and resin cleavage are performed using TFA/H₂O/TIPS (95:2.5:2.5 v/v, 3 h). Scavengers (TIPS, EDT) prevent alkylation side reactions. The crude peptide is precipitated in ice-cold diethyl ether, yielding the TFA salt.

Purification and Analytical Validation

Reverse-Phase HPLC

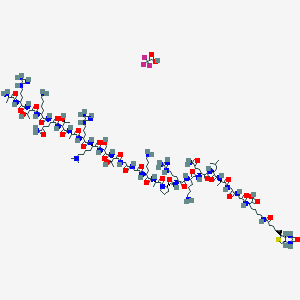

Purification is conducted on a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–50% acetonitrile (0.1% TFA) over 45 min. The target peptide elutes at ~28 min (Table 1).

Table 1: HPLC Purification Parameters

| Column | Flow Rate | Gradient | Retention Time | Purity |

|---|---|---|---|---|

| C18 (5 µm) | 12 mL/min | 10–50% B | 28.2 min | >95% |

Mass Spectrometry Analysis

MALDI-TOF MS confirms the molecular weight (observed: 3125.7 Da; calculated: 3125.3 Da). Post-translational modifications (biotin, dimethyllysine) are verified via MS/MS fragmentation.

Critical Challenges and Solutions

Incomplete Coupling of Arginine Residues

Arginine’s bulky guanidinium group necessitates double coupling with DIC/Oxyma and 1-hour reaction times. Residual free amines are quantified via Kaiser test and recoupled.

Biotin Stability During Cleavage

Biotin’s thiophane ring is susceptible to acidolysis. Using TFA without strong cation scavengers (e.g., anisole) and limiting cleavage time to 3 h preserves biotin integrity.

Scalability and Reproducibility

Batch synthesis on a 0.25 mmol scale achieves 15–20% overall yield. Key factors for reproducibility include:

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Specific amino acid residues can be substituted with other residues to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Epigenetics Research

The peptide plays a crucial role in studying histone modifications, particularly in the context of gene regulation. The trimethylated lysine residue (Lys(Me2)) is a key marker for transcriptionally active chromatin, making it valuable for understanding epigenetic mechanisms.

Chromatin Immunoprecipitation (ChIP)

The biotinylated version of the peptide allows for effective pull-down assays to isolate specific histone modifications. This technique is essential for studying protein-DNA interactions and the dynamics of chromatin structure.

Protein-Protein Interactions

The peptide can be utilized to investigate interactions between histones and other chromatin-associated proteins. This is crucial for elucidating the complex regulatory networks that govern gene expression.

Drug Discovery

In drug discovery, this peptide can be used to screen for inhibitors or activators of enzymes that modify histones, providing insights into potential therapeutic targets for diseases linked to epigenetic dysregulation.

Data Tables

| Application Area | Description | Key Features |

|---|---|---|

| Epigenetics | Study of histone modifications and gene regulation | Trimethylation at Lys(Me2) |

| ChIP | Isolation of specific histone modifications | Biotinylated for easy detection |

| Protein Interactions | Investigating interactions between histones and other proteins | Multiple lysine residues |

| Drug Discovery | Screening for inhibitors/activators of histone-modifying enzymes | Potential therapeutic targets |

Histone Modification Analysis

In a study published in the Journal of Biological Chemistry, researchers utilized this peptide to analyze the role of histone methylation in transcriptional regulation. The results demonstrated that the presence of trimethylated lysine residues correlated with increased gene expression levels, highlighting the peptide's relevance in epigenetic studies .

ChIP Assays

A recent application involved using the biotinylated version of this peptide in ChIP assays to pull down specific histone marks associated with active promoters. The findings indicated that certain modifications were enriched at active transcription sites, providing deeper insights into chromatin dynamics .

Drug Screening

In drug discovery efforts, this peptide was employed to identify small molecules that could modulate histone methyltransferase activity. The screening revealed several candidates that showed promise as potential therapeutic agents against cancers characterized by aberrant histone modifications .

Mechanism of Action

The peptide exerts its effects through specific interactions with chromatin-associated proteins. The dimethylation of lysine at position 9 creates a binding site for proteins involved in chromatin silencing, such as heterochromatin protein 1 (HP1). The biotinylation at position 27 allows for the peptide to be immobilized on streptavidin-coated surfaces, facilitating various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me1)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: Monomethylated at lysine 9.

H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: Trimethylated at lysine 9.

H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys-OH.TFA: Lacks biotinylation at lysine 27.

Uniqueness

The unique combination of dimethylation at lysine 9 and biotinylation at lysine 27 makes this peptide particularly useful for studying the interplay between histone modifications and chromatin dynamics. The biotinylation allows for easy purification and detection, while the dimethylation provides a specific binding site for chromatin-associated proteins .

Biological Activity

The compound H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA is a synthetic peptide that incorporates various amino acids, including biotinylated lysine, which significantly influences its biological activity. This peptide's structure suggests potential roles in cellular processes such as protein-protein interactions, gene expression regulation, and cellular signaling pathways.

Structure and Composition

This peptide consists of 20 amino acids, with notable features:

- Biotinylation : The presence of biotin at the C-terminus enhances the peptide's ability to interact with proteins and cellular structures.

- Dimethylation of Lysine : The dimethylation of the lysine residue can alter its interaction with other biomolecules, potentially affecting binding affinities and biological functions.

Protein-Protein Interactions

Biotinylated peptides are known to facilitate protein-protein interactions through the avidin-biotin binding system. This property can be leveraged in various applications, including:

- Proximity Labeling : Techniques like BioID and TurboID utilize biotinylated peptides to identify interacting partners within cells. Studies have shown that biotinylation increases the efficiency of labeling proteins in proximity to the biotinylated peptide, enhancing detection methods for protein interactions .

Gene Regulation

Research indicates that biotinylated histones play significant roles in gene regulation. Biotinylation has been linked to:

- Cell Proliferation : Increased levels of biotinylated histones correlate with cell cycle progression. For instance, studies have demonstrated a fourfold increase in biotinylation during the G1 phase of the cell cycle, suggesting a role in promoting cell proliferation .

- Gene Silencing : Biotinylation may also influence gene expression by modifying chromatin structure and accessibility .

Post-Translational Modifications (PTMs)

The incorporation of lysine residues allows for various PTMs that are crucial for regulating cellular functions:

- Acetylation and Methylation : Modifications such as acetylation and methylation of lysine residues can significantly impact protein function. For example, acetylation can reduce binding affinity to RNA, while methylation can enhance it . The dimethylation of arginine residues adjacent to lysine can also enhance biotinylation efficiency .

Study on Biotinylated Peptides

A study explored the use of biotinylated peptides for enhancing cellular uptake mechanisms. The findings indicated that biotinylation facilitated the delivery of large peptides into cells, suggesting potential therapeutic applications for drug delivery systems .

Proximity Biotinylation Analysis

In another investigation, a novel enzyme for proximity biotinylation was developed, demonstrating superior performance in identifying protein interactions compared to traditional methods. This method showed a significant increase in identified biotinylated peptides and sites, underscoring the utility of biotinylated peptides in proteomic studies .

Q & A

Q. What are the recommended strategies for synthesizing this complex peptide with multiple post-translational modifications (PTMs)?

Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry to sequentially add residues. Critical steps include:

- Lysine Modifications : Use orthogonal protecting groups (e.g., Alloc for Lys(Me2) and Dde for Lys(biotinyl)) to enable selective deprotection .

- Coupling Efficiency : Optimize coupling agents (e.g., HATU or PyBOP) and extend reaction times for sterically hindered residues like Arg and Thr .

- Biotinylation : Introduce biotin via NHS-ester conjugation after selective deprotection of the ε-amino group on lysine .

- TFA Cleavage : Final cleavage from the resin using TFA/water/TIS (95:2.5:2.5) to preserve PTMs .

Q. How can researchers purify and validate the peptide’s structural integrity?

- Purification : Use reverse-phase HPLC with a C18 column and gradients of 0.1% TFA in water/acetonitrile. Monitor purity >95% via UV absorbance at 220 nm .

- Validation :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with expected deviations <0.1% .

- NMR : Analyze 2D NOESY or TOCSY spectra to verify backbone connectivity and PTM placement .

Q. What experimental controls are essential for studying this peptide’s bioactivity?

- Negative Controls : Use scrambled-sequence peptides or unmodified lysine analogs to isolate PTM-specific effects .

- Positive Controls : Include known ligands or substrates (e.g., streptavidin for biotinylated peptides) to validate assay systems .

Advanced Research Questions

Q. How do dimethylated lysine [Lys(Me2)] and biotinylated lysine [Lys(biotinyl)] influence the peptide’s conformational stability and binding affinity?

- Conformational Analysis : Circular dichroism (CD) spectroscopy can reveal α-helix or β-sheet stabilization due to Lys(Me2), which may enhance proteolytic resistance .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify affinity changes. For example, biotinylation increases avidity for streptavidin by ~100-fold compared to unmodified lysine .

Q. How can researchers resolve contradictions in experimental data regarding the peptide’s biological activity?

- Dose-Response Variability : Compare NOAEL/LOAEL thresholds across studies and assess species-specific differences (e.g., human vs. murine cell lines) .

- Epigenetic Artifacts : Check for unintended histone adducts or glycation during synthesis, which may confound bioactivity assays .

Q. What computational tools are suitable for modeling the peptide’s interaction with target proteins?

- Molecular Dynamics (MD) : Simulate PTM effects (e.g., Lys(Me2) hydrophobicity) on binding using GROMACS or AMBER .

- Docking Software : AutoDock Vina or HADDOCK can predict binding modes with receptors like integrins or kinases, validated by mutagenesis studies .

Q. How should researchers design experiments to investigate the peptide’s mechanism of action in heterogeneous biological systems?

- FRET-Based Assays : Incorporate DABCYL/EDANS fluorophores into adjacent residues to monitor conformational changes in real time .

- Multi-Omics Integration : Pair RNA-seq (to identify downstream pathways) with phosphoproteomics (to map kinase activation) .

Methodological Frameworks

Q. What theoretical frameworks guide the study of PTM-functional relationships in this peptide?

- Structure-Activity Relationship (SAR) : Link PTM-induced structural shifts (e.g., Lys(Me2) methylation) to functional outcomes using hierarchical clustering of activity data .

- Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme-substrate interactions, adjusting for PTM-induced rate changes .

Q. How can factorial design optimize synthesis and bioactivity testing?

- Factors : Vary resin type (Wang vs. Rink), coupling agents (HATU vs. DIC), and deprotection times .

- Response Variables : Measure crude yield (HPLC) and final bioactivity (IC50). A 2^3 factorial design can identify interactions between factors .

Data Analysis and Reporting

Q. How should researchers address variability in peptide stability across experimental models?

- Meta-Analysis : Aggregate stability data (e.g., half-life in serum) from multiple studies, weighting by sample size and assay precision .

- Cofactor Interactions : Test stability in the presence of physiological cofactors (e.g., Zn²⁺ or ATP) that may protect against degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.